molecular formula C19H21NO4 B2477463 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797137-32-6

2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2477463
CAS No.: 1797137-32-6
M. Wt: 327.38
InChI Key: DKOMSOGYGWXEDL-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic organic compound characterized by a 2-oxoethyl ester backbone functionalized with a 3-methoxybenzylamino group and a 4-methylphenyl acetate moiety.

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-6-8-15(9-7-14)11-19(22)24-13-18(21)20-12-16-4-3-5-17(10-16)23-2/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOMSOGYGWXEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 3-methoxybenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may exhibit similar biological activities.

  • Antidepressant Activity : Research indicates that compounds with a similar structure can act as serotonin reuptake inhibitors, which are commonly used in treating depression and anxiety disorders. A study demonstrated that related compounds showed significant inhibition of serotonin uptake in vitro, suggesting potential antidepressant properties .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's interaction with neurotransmitter systems.

  • Neurotransmitter Modulation : In experiments involving rat models, it was observed that the compound could modulate monoamine levels without inducing neurotoxicity, a significant concern with many psychoactive substances . This property makes it a candidate for further investigation in the treatment of mood disorders.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules.

  • Synthesis of Derivatives : Its unique functional groups allow for various chemical modifications, making it useful in synthesizing derivatives with enhanced biological activity. For example, modifications to the methoxy group or the acetyl moiety can yield compounds with improved pharmacokinetic properties.

Case Study 1: Antidepressant Potential

A study published in a pharmacology journal examined various derivatives of similar compounds for their effects on serotonin uptake. The results indicated that certain modifications led to increased potency as serotonin reuptake inhibitors, suggesting that 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate could be optimized for similar effects .

Case Study 2: Neurotoxicity Assessment

In another research project focusing on neurotoxicity, the compound was administered to rats at varying dosages. The findings revealed no significant alterations in monoamine levels post-administration, indicating a favorable safety profile compared to other psychoactive substances .

Mechanism of Action

The mechanism of action of 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural Analogs

Compound Name R1 (Amino/Other) R2 (Ester Group) Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxybenzylamino 4-Methylphenyl ~329.35* High lipophilicity, metabolic stability
2-(4-Methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate None (keto ester) 4-Methoxyphenyl 314.33 High polarity, crystalline
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate None (keto ester) 3-Bromobenzoate 357.19 Halogen bonding, m.p. 96–97°C
[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate 2-Methoxyphenylmethyl 4-Bromophenyl 391.04 Steric bulk, bromine reactivity

*Estimated based on structural analogs.

Biological Activity

The compound 2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C19H21NO4C_{19}H_{21}NO_4, with a molecular weight of approximately 327.4 g/mol. The compound features a methoxy group, an amine linkage, and an acetate moiety which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with methoxy substitutions have shown enhanced activity against various bacterial strains.

Compound MIC (mg/mL) Activity
Compound A0.0048E. coli
Compound B0.0195B. mycoides
Compound C0.039C. albicans

In a comparative study, compounds structurally related to this compound showed moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of similar compounds has also been documented. For example, studies on novel ciprofloxacin derivatives demonstrated cell cycle arrest in cancer cell lines, indicating potential therapeutic effects . The specific mechanism of action for this compound remains to be fully elucidated but may involve inhibition of topoisomerase enzymes or induction of apoptosis in tumor cells.

Case Studies

  • Study on Antimicrobial Efficacy
    • Researchers synthesized various derivatives based on the methoxybenzylamine structure and tested their efficacy against common pathogens.
    • Results indicated that compounds with electron-donating groups exhibited stronger antibacterial properties.
  • Evaluation of Anticancer Activity
    • A study assessed the cytotoxic effects of related compounds on T-24 and PC-3 cancer cells.
    • The results showed significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting that structural modifications can enhance anticancer activity.

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